

Discovery and history of 2-Amino-2-phenylacetonitrile hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

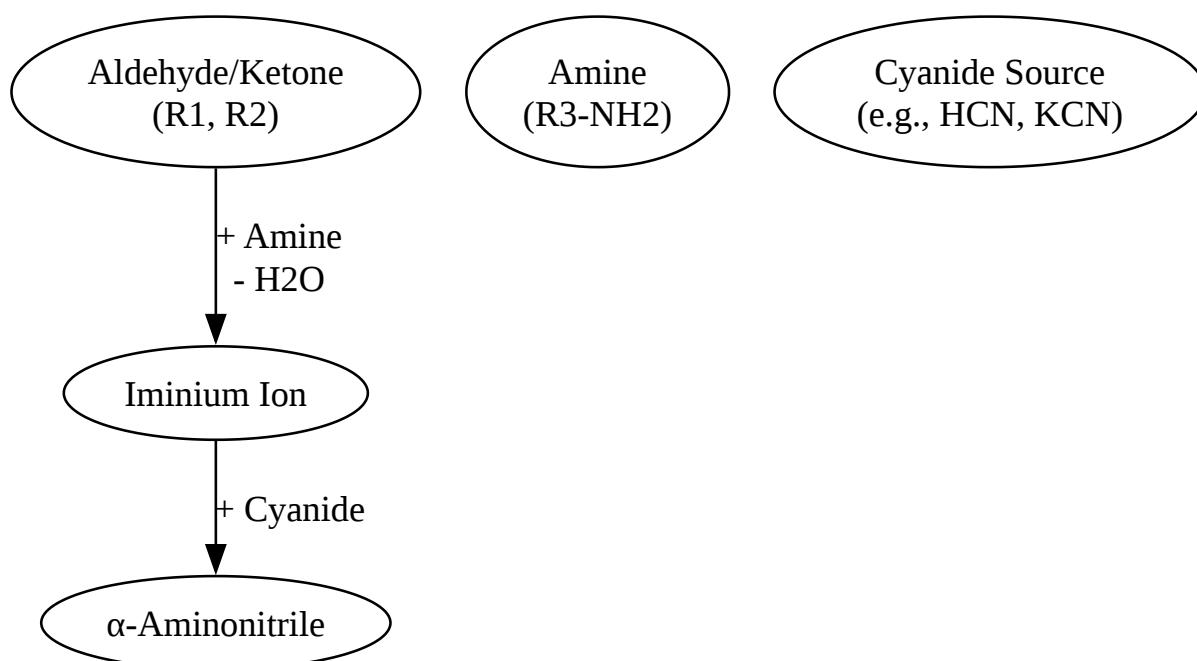
Compound Name: 2-Amino-2-phenylacetonitrile hydrochloride

Cat. No.: B1362039

[Get Quote](#)

An In-Depth Technical Guide to the Discovery and History of **2-Amino-2-phenylacetonitrile Hydrochloride**

Abstract


2-Amino-2-phenylacetonitrile hydrochloride, a derivative of phenylacetonitrile, is a cornerstone intermediate in modern organic and medicinal chemistry.^[1] Its structure, featuring a primary amino group and a nitrile on the same benzylic carbon, offers profound synthetic versatility. This guide provides a comprehensive exploration of its historical origins, rooted in the foundational Strecker synthesis, and traces the evolution of its synthetic methodologies. We will dissect its chemical properties, reactivity, and critical role as a precursor to α -amino acids and complex nitrogen-containing heterocycles. This document serves as a technical resource for researchers and drug development professionals, offering insights into the causality behind experimental choices and providing detailed protocols for its synthesis.

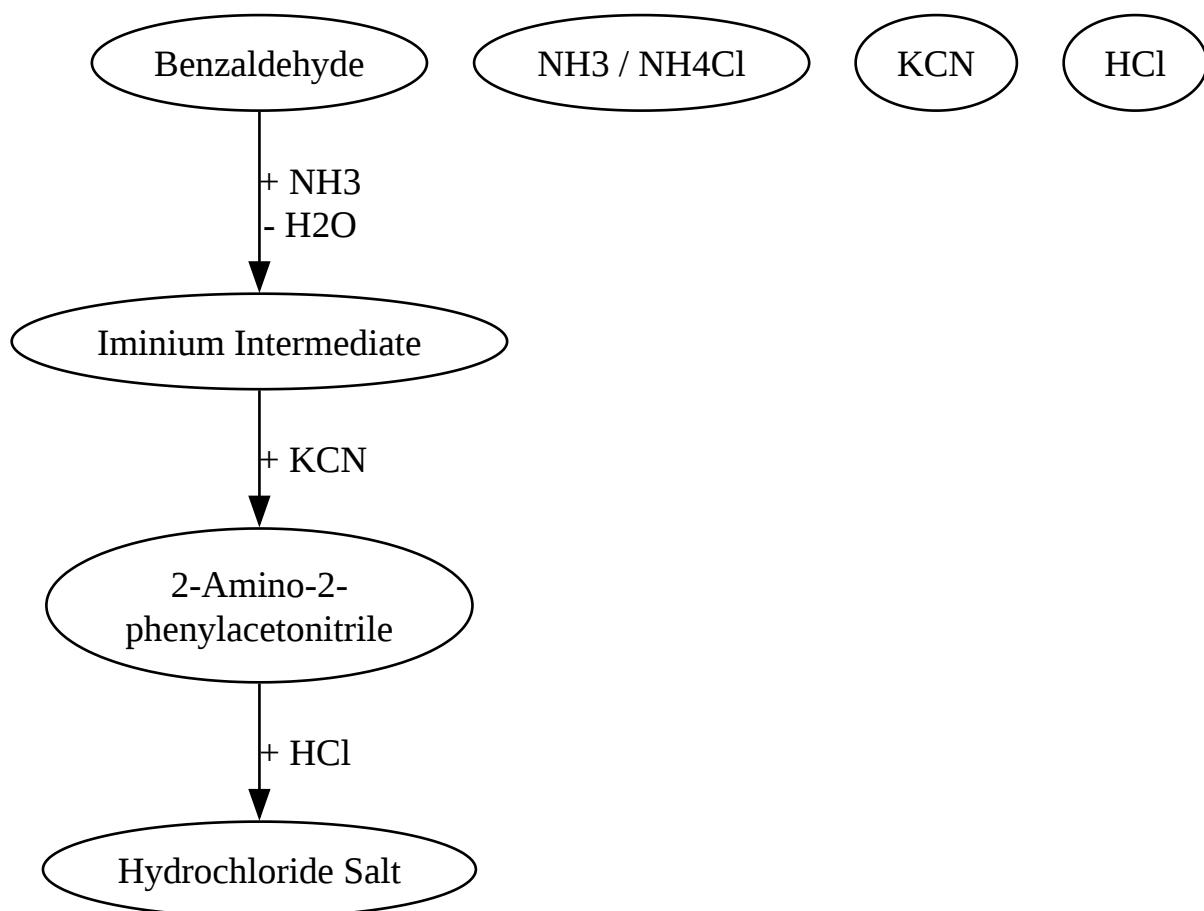
The Genesis: A Legacy of the Strecker Synthesis

The story of 2-Amino-2-phenylacetonitrile is inextricably linked to one of the oldest and most fundamental multicomponent reactions in organic chemistry: the Strecker synthesis.

A Landmark Discovery

In 1850, the German chemist Adolph Strecker conducted a groundbreaking experiment by combining acetaldehyde, ammonia, and hydrogen cyanide.^{[2][3]} This reaction yielded 2-aminopropanenitrile, which upon hydrolysis, produced racemic alanine.^[2] This achievement was monumental, representing not only the first synthesis of an α -aminonitrile but also the first-ever laboratory synthesis of an amino acid, the building blocks of life.^[2] The Strecker reaction quickly became the most applied and effective method for preparing α -amino acids from their α -aminonitrile precursors.^[4]

[Click to download full resolution via product page](#)


This one-pot reaction provided a robust framework for creating a wide array of α -aminonitriles by varying the starting aldehyde and amine, laying the theoretical and practical groundwork for the eventual synthesis of 2-Amino-2-phenylacetonitrile.

Synthesis and Methodological Evolution

The direct application of the Strecker condensation to benzaldehyde forms the classical route to 2-Amino-2-phenylacetonitrile. The subsequent treatment with hydrochloric acid yields the stable and more soluble hydrochloride salt, which is advantageous for both laboratory and industrial applications.^[5]

The Classical Strecker Route

The primary synthesis involves the three-component reaction of benzaldehyde, an ammonia source (such as ammonium chloride), and a cyanide source (like potassium cyanide).[5][6] The reaction proceeds through the formation of an iminium intermediate, which is then attacked by the cyanide nucleophile.

[Click to download full resolution via product page](#)

Historical Milestones in Synthesis

Over the decades, chemists have refined this process to improve yields, safety, and scalability.

Year	Development	Significance	Reference
1929	Bergs' Modification	Enabled a one-pot synthesis using KCN and $(\text{NH}_4)_2\text{CO}_3$ under CO_2 pressure, streamlining the process.	[6]
1934	Bucherer's Optimization	Utilized ethanol/water solvent systems, which improved reaction yields to 65–75% and enhanced scalability.	[6]
2005	Asymmetric Strecker Synthesis	The use of chiral auxiliaries and catalysts allowed for the enantioselective synthesis of specific stereoisomers, such as (S)-2-Amino-2-phenylacetonitrile, which is critical for developing stereochemically precise pharmaceuticals.	[5][6]

Modern and Alternative Synthetic Protocols

Concerns over the high toxicity of reagents like hydrogen cyanide have driven the development of alternative methods.

A. Reduction of Benzonitrile: A notable modern approach involves the reduction of benzonitrile. In this method, benzonitrile is treated with a reducing agent like Diisobutylaluminum hydride

(DIBAL-H) at low temperatures. The resulting intermediate is then reacted with a cyanide source to form the α -aminonitrile.[7][8]

B. Catalytic Asymmetric Synthesis: To address safety and stereoselectivity simultaneously, recent research has focused on robust chiral catalysts, such as amido-thiourea catalysts, that are compatible with safer, aqueous cyanide salts like KCN.[7] This avoids the generation of stoichiometric HCN gas while achieving high enantiomeric excess.[7]

Detailed Experimental Protocol: Synthesis from Benzonitrile

This protocol is based on the reduction of benzonitrile using DIBAL-H, a method documented for its utility in producing α -aminonitriles.[8]

Objective: To synthesize 2-Amino-2-phenylacetonitrile.

Materials:

- Benzonitrile (2.06 g, 20 mmol)
- Anhydrous Toluene (20 mL)
- Diisobutylaluminum hydride (DIBAL-H), 1.5 M solution in toluene (20 mL, 30 mmol)
- Sodium cyanide (NaCN)
- Dimethylformamide (DMF)
- Methanol
- Pasty Sodium Sulfate
- Argon or Nitrogen gas (for inert atmosphere)

Procedure:

- Dissolve 20 mmol (2.06 g) of benzonitrile in 20 mL of anhydrous toluene in a flame-dried, round-bottom flask under an argon atmosphere.

- Cool the solution to 0°C using an ice bath.
- Add 30 mmol of a 1.5 M DIBAL-H solution in toluene (20 mL) dropwise to the cooled solution, ensuring the temperature remains at 0°C.
- Maintain the reaction mixture at 0°C and stir for 1 hour.
- In a separate flask, prepare a solution of sodium cyanide in dimethylformamide (a 1 M solution, 50 mL, is suggested).
- Transfer the reaction mixture from step 4 into the sodium cyanide solution.
- Allow the new mixture to warm to room temperature and stir for 3 hours.
- Carefully hydrolyze the reaction by slowly adding 20 mL of methanol.
- Add pasty sodium sulfate to absorb water and aid in filtration.
- Filter the mixture and concentrate the filtrate under reduced pressure to remove the solvent.
- Purify the resulting crude α -aminonitrile using an acid-base extraction to obtain the final product. A reported yield for this method is approximately 29%.^[8]

Physicochemical Properties and Reactivity

2-Amino-2-phenylacetonitrile hydrochloride is a chiral organic compound typically appearing as a white to off-white crystalline powder.^{[5][6]} Its hydrochloride form enhances its stability and solubility in polar solvents.^[5]

Property	Value	Source
Molecular Formula	C ₈ H ₉ CIN ₂	[5][9]
Molecular Weight	168.62 g/mol	[5][9]
CAS Number	53641-60-4 (Hydrochloride)	[6]
Appearance	White to off-white crystalline powder	[6]
Melting Point	~164-165 °C (with decomposition)	[6]

The molecule's synthetic utility stems from the dual reactivity of its amino and nitrile functional groups.[7]

- Amino Group (-NH₂): Acts as a nucleophile and can readily undergo N-acylation to form amides, oxidation to form imines, or participate in substitution reactions to create a wide array of N-substituted derivatives.[5][7]
- Nitrile Group (-C≡N): Can be reduced to a primary amine using agents like LiAlH₄ or hydrolyzed under acidic or basic conditions to form a carboxylic acid (yielding phenylglycine) or an amide (yielding 2-amino-2-phenylacetamide).[5][6][7]

Applications in Drug Development and Beyond

The bifunctional nature of 2-Amino-2-phenylacetonitrile makes it a highly valuable precursor in diverse scientific fields.

- Pharmaceutical Synthesis: It is a critical building block for nitrogen-containing heterocycles, a common scaffold in many pharmaceutical agents.[7] Its enantiomerically pure forms are especially vital in asymmetric synthesis for creating bioactive molecules with precise stereochemistry.[5] For example, it is used to prepare 3-benzyl-[2][5][7]oxadiazolyl-indole derivatives, which are investigated for their pharmacological potential.[7]
- Drug Discovery: The core structure is a valuable starting point for generating libraries of related compounds for structure-activity relationship (SAR) studies, which are essential for

optimizing lead compounds in drug discovery.[7]

- Environmental Chemistry: Beyond its synthetic applications, the compound has been identified as a nitrogenous disinfection byproduct (N-DBP) that can form during the chlorination of the amino acid phenylalanine in water treatment processes.[7] Its stability in such environments makes it a compound of interest for studying the impact of unregulated byproducts in drinking water.[7]

Conclusion

From its conceptual origins in the 19th-century discovery of the Strecker synthesis to its modern applications in asymmetric catalysis and drug development, **2-Amino-2-phenylacetonitrile hydrochloride** has a rich history. Its journey reflects the broader evolution of organic synthesis—a continuous drive for greater efficiency, safety, and precision. As a versatile and reactive intermediate, it remains an indispensable tool for chemists, enabling the construction of complex molecules that address challenges in medicine and science. This guide has provided a technical overview of its discovery, synthesis, and application, grounding its importance in the fundamental principles of organic chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-2-phenylacetonitrile | C8H8N2 | CID 40838 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. (S)-2-Amino-2-phenylacetonitrile hydrochloride | 53941-45-0 | Benchchem
[benchchem.com]
- 6. Buy 2-Amino-2-phenylacetonitrile hydrochloride | 53641-60-4 [smolecule.com]

- 7. 2-Amino-2-phenylacetonitrile|CAS 16750-42-8 [benchchem.com]
- 8. prepchem.com [prepchem.com]
- 9. (S)-2-Amino-2-phenylacetonitrile hydrochloride | C8H9CIN2 | CID 22870696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Discovery and history of 2-Amino-2-phenylacetonitrile hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1362039#discovery-and-history-of-2-amino-2-phenylacetonitrile-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com